molecular formula C13H10N4 B1615952 Triafungin CAS No. 55242-77-8

Triafungin

Cat. No.: B1615952
CAS No.: 55242-77-8
M. Wt: 222.24 g/mol
InChI Key: ROINDGIBYTXRFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triafungin is a chemical compound with the molecular formula C13H10N4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triafungin involves multiple steps, including the formation of the pyrido[3,4-e]-1,2,4-triazine ring system. The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as crystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Triafungin undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted this compound compounds .

Scientific Research Applications

Triafungin has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialized materials and chemicals .

Mechanism of Action

The mechanism of action of Triafungin involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Triafungin can be compared with other similar compounds, such as:

Uniqueness

This compound’s uniqueness lies in its specific molecular structure and the resulting properties.

Properties

CAS No.

55242-77-8

Molecular Formula

C13H10N4

Molecular Weight

222.24 g/mol

IUPAC Name

3-benzylpyrido[3,4-e][1,2,4]triazine

InChI

InChI=1S/C13H10N4/c1-2-4-10(5-3-1)8-13-15-12-9-14-7-6-11(12)16-17-13/h1-7,9H,8H2

InChI Key

ROINDGIBYTXRFE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC2=NC3=C(C=CN=C3)N=N2

Canonical SMILES

C1=CC=C(C=C1)CC2=NC3=C(C=CN=C3)N=N2

Key on ui other cas no.

55242-77-8

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.